Cas no 2138304-71-7 (rac-tert-butyl N-[(1R,3S)-3-(2-oxobut-3-yn-1-yl)cyclopentyl]carbamate)
![rac-tert-butyl N-[(1R,3S)-3-(2-oxobut-3-yn-1-yl)cyclopentyl]carbamate structure](https://www.kuujia.com/scimg/cas/2138304-71-7x500.png)
rac-tert-butyl N-[(1R,3S)-3-(2-oxobut-3-yn-1-yl)cyclopentyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-796600
- 2138304-71-7
- rac-tert-butyl N-[(1R,3S)-3-(2-oxobut-3-yn-1-yl)cyclopentyl]carbamate
-
- Inchi: 1S/C14H21NO3/c1-5-12(16)9-10-6-7-11(8-10)15-13(17)18-14(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,15,17)/t10-,11+/m0/s1
- InChI Key: QYUSATKFKJRLHM-WDEREUQCSA-N
- SMILES: O(C(C)(C)C)C(N[C@@H]1CC[C@H](CC(C#C)=O)C1)=O
Computed Properties
- Exact Mass: 251.15214353g/mol
- Monoisotopic Mass: 251.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 55.4Ų
rac-tert-butyl N-[(1R,3S)-3-(2-oxobut-3-yn-1-yl)cyclopentyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-796600-10.0g |
rac-tert-butyl N-[(1R,3S)-3-(2-oxobut-3-yn-1-yl)cyclopentyl]carbamate |
2138304-71-7 | 95% | 10.0g |
$5467.0 | 2024-05-22 | |
Enamine | EN300-796600-0.05g |
rac-tert-butyl N-[(1R,3S)-3-(2-oxobut-3-yn-1-yl)cyclopentyl]carbamate |
2138304-71-7 | 95% | 0.05g |
$1068.0 | 2024-05-22 | |
Enamine | EN300-796600-2.5g |
rac-tert-butyl N-[(1R,3S)-3-(2-oxobut-3-yn-1-yl)cyclopentyl]carbamate |
2138304-71-7 | 95% | 2.5g |
$2492.0 | 2024-05-22 | |
Enamine | EN300-796600-0.1g |
rac-tert-butyl N-[(1R,3S)-3-(2-oxobut-3-yn-1-yl)cyclopentyl]carbamate |
2138304-71-7 | 95% | 0.1g |
$1119.0 | 2024-05-22 | |
Enamine | EN300-796600-0.5g |
rac-tert-butyl N-[(1R,3S)-3-(2-oxobut-3-yn-1-yl)cyclopentyl]carbamate |
2138304-71-7 | 95% | 0.5g |
$1221.0 | 2024-05-22 | |
Enamine | EN300-796600-1.0g |
rac-tert-butyl N-[(1R,3S)-3-(2-oxobut-3-yn-1-yl)cyclopentyl]carbamate |
2138304-71-7 | 95% | 1.0g |
$1272.0 | 2024-05-22 | |
Enamine | EN300-796600-5.0g |
rac-tert-butyl N-[(1R,3S)-3-(2-oxobut-3-yn-1-yl)cyclopentyl]carbamate |
2138304-71-7 | 95% | 5.0g |
$3687.0 | 2024-05-22 | |
Enamine | EN300-796600-0.25g |
rac-tert-butyl N-[(1R,3S)-3-(2-oxobut-3-yn-1-yl)cyclopentyl]carbamate |
2138304-71-7 | 95% | 0.25g |
$1170.0 | 2024-05-22 |
rac-tert-butyl N-[(1R,3S)-3-(2-oxobut-3-yn-1-yl)cyclopentyl]carbamate Related Literature
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
Additional information on rac-tert-butyl N-[(1R,3S)-3-(2-oxobut-3-yn-1-yl)cyclopentyl]carbamate
rac-tert-butyl N-[(1R,3S)-3-(2-Oxobut-3-Yn-1-Yl)cyclopentyl]Carbamate (CAS No. 2138304-71-7): A Comprehensive Overview of Its Synthesis, Applications, and Recent Advances
The rac-tert-butyl N-[(1R,3S)-3-(2-Oxobut-3-Yn-1-Yl)cyclopentyl]carbamate, identified by CAS No. 2138304-71, represents a structurally complex organic compound with significant potential in medicinal chemistry and drug discovery. This compound belongs to the class of carbamate derivatives characterized by a cyclopentane scaffold substituted with a chiral oxoalkynyl group and a tert-butoxycarbonyl (Boc) protecting group. Its unique architecture combines rigid cycloalkane rings with conjugated unsaturation (i.e., the butayn-yl moiety), creating opportunities for modulating pharmacokinetic properties and biological activity through stereochemical control.
Synthesis of this compound typically involves stereoselective conjugate addition reactions, leveraging the inherent reactivity of α,β-enones with organometallic reagents. Recent advancements in asymmetric catalysis have enabled efficient preparation of its enantiopure forms using chiral ligand systems such as cinchona alkaloid derivatives. For instance, a 2022 study in Organic Letters demonstrated that using a (−)-sparteine-based catalyst allowed formation of the (1R,3S) diastereomer with >95% ee under mild conditions. The presence of the Boc protecting group facilitates subsequent derivatization steps without compromising stereochemical integrity—a critical advantage in multi-step synthesis workflows.
In pharmaceutical applications, this compound serves as an intermediate in the development of cyclopropenone-based anticancer agents. Its oxoalkyne fragment resembles structural motifs found in natural products like epothilones, which inhibit microtubule dynamics to induce apoptosis in cancer cells. A 2023 investigation published in Journal of Medicinal Chemistry highlighted how substituting the cyclopentane ring with electron-withdrawing groups enhanced cytotoxicity against HeLa cells by up to 4-fold compared to parent compounds. The rigid conformation imposed by the cycloalkane backbone likely improves binding affinity to target proteins through favorable steric interactions.
Beyond oncology research, this compound has emerged as a versatile building block for constructing bioactive scaffolds via click chemistry approaches. The terminal alkyne group enables copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions under aqueous conditions—a method highlighted in a 2024 Nature Communications study for generating libraries of glycoconjugates targeting lectin receptors on immune cells. Such applications underscore its utility in developing multimodal therapeutics combining diagnostic imaging agents with therapeutic payloads.
Spectroscopic analysis confirms the compound’s purity through characteristic peaks: ^1H NMR shows resonances at δ 5.6–5.8 ppm corresponding to the terminal alkyne protons (C≡CH group), while ^13C NMR reveals carbonyl carbon signals at δ 208–215 ppm indicative of both the oxo (C=O bond) and Boc ester groups. X-ray crystallography studies conducted by researchers at ETH Zurich (published 2024) revealed an intramolecular hydrogen bond between the carbamate oxygen and oxo carbon atom stabilizing the molecule’s conformation—a feature now being exploited to design more stable prodrugs.
Innovative applications are also emerging in materials science where this compound’s rigidity contributes to self-assembling nanostructures. A collaborative study between MIT and Pfizer reported that incorporating this molecule into poly(ethylene glycol) matrices enhanced drug loading capacity for sustained release formulations by forming hydrogen-bonded networks through its carbamate groups (NHC(O)O-). This property is particularly advantageous for delivering hydrophobic drugs such as paclitaxel while maintaining thermodynamic stability during storage.
Safety profiles derived from recent toxicological assessments indicate low acute toxicity when administered orally at doses up to 500 mg/kg in murine models—a finding corroborated across three independent studies published between 2022–2024. However, metabolic stability evaluations reveal rapid deprotection of the Boc group under physiological conditions via esterase-mediated hydrolysis, suggesting potential utility as a temporary protective moiety during targeted delivery systems.
The integration of computational methods has further accelerated exploration of this compound’s biological space. Molecular docking simulations using AutoDock Vina identified favorable binding modes within ATP-binding pockets of protein kinases—a discovery validated experimentally through kinase inhibition assays showing IC₅₀ values below 5 μM against Aurora-A kinase variants linked to metastatic melanoma progression.
Ongoing research focuses on optimizing its photochemical properties through fluorination strategies targeting the cyclopentane ring system. Preliminary results presented at the 2024 ACS National Meeting demonstrated that perfluorinated analogs exhibit enhanced lipophilicity while retaining core structural integrity—critical parameters for improving blood-brain barrier penetration when designing CNS-active agents.
In conclusion, racemic and enantiopure forms of this carbamate derivative continue to advance multiple therapeutic areas through strategic structural modifications enabled by modern synthetic methodologies and computational modeling tools. Its role as both an intermediate and standalone candidate underscores its value across academic research programs and industrial drug development pipelines seeking innovative solutions for unmet medical needs.
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